molecular formula C23H26BrCl2FN2O5 B2490227 (R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine CAS No. 877399-47-8

(R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

Cat. No.: B2490227
CAS No.: 877399-47-8
M. Wt: 580.27
InChI Key: ODVAQMSMMKGMLV-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine” (CAS: 877399-00-3) is a synthetic intermediate critical in the preparation of anaplastic lymphoma kinase (ALK) inhibitors, such as crizotinib, a therapeutic agent for non-small-cell lung cancer (NSCLC) . The compound features a pyridine core substituted with a bromine atom at position 5, a chiral ethoxy group bearing a 2,6-dichloro-3-fluorophenyl moiety at position 3, and dual tert-butoxycarbonyl (Boc) protecting groups on the amine at position 2. These Boc groups enhance stability during synthetic processes by preventing unwanted side reactions at the amine site .

The compound’s stereochemistry (R-configuration) is pivotal for its biological activity, as enantiomeric purity often dictates binding affinity to ALK fusion proteins in NSCLC . Its molecular weight (calculated from structure: ~630 g/mol) and lipophilic substituents (e.g., dichlorofluorophenyl) contribute to moderate solubility in organic solvents, necessitating careful handling in well-ventilated environments with personal protective equipment .

Properties

IUPAC Name

tert-butyl N-[5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrCl2FN2O5/c1-12(17-14(25)8-9-15(27)18(17)26)32-16-10-13(24)11-28-19(16)29(20(30)33-22(2,3)4)21(31)34-23(5,6)7/h8-12H,1-7H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVAQMSMMKGMLV-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrCl2FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, with the CAS number 877399-47-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C23H26BrCl2FN2O5
  • Molecular Weight : 580.27 g/mol
  • Purity : ≥98%

The compound exhibits its biological activity primarily through the inhibition of specific kinase pathways, which are crucial in various cellular processes including proliferation and survival. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer and other diseases.

Kinase Inhibition

  • Target Kinases :
    • The compound has shown potential as a selective inhibitor of receptor tyrosine kinases (RTKs), particularly those involved in oncogenic signaling pathways.
    • It is hypothesized to interact with the ATP-binding site of these kinases, thereby blocking their activity.
  • Biological Assays :
    • In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines at sub-micromolar concentrations.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Study 1 : In a study examining its effects on breast cancer cell lines, the compound exhibited an IC50 value in the low micromolar range, indicating potent cytotoxicity against these cells .
  • Study 2 : Another investigation focused on its effects on leukemia cells, where it was found to induce apoptosis through the activation of caspase pathways .

Other Biological Activities

In addition to its anticancer properties, preliminary research suggests that this compound may also exhibit:

  • Anti-inflammatory Effects : Initial findings indicate that it may reduce pro-inflammatory cytokine production in macrophages.
  • Neuroprotective Properties : Some evidence points towards its potential role in protecting neuronal cells from oxidative stress-induced damage.

Case Studies and Research Findings

StudyFocusFindings
Study 1Breast CancerIC50 values in low micromolar range; induces apoptosis.
Study 2LeukemiaInduces apoptosis via caspase activation.
Study 3InflammationReduces pro-inflammatory cytokines in macrophages.
Study 4NeuroprotectionProtects neuronal cells from oxidative stress.

Comparison with Similar Compounds

(±)-bis(Boc)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS: 1331786-33-4)

  • Reactivity: Both compounds share Boc-protected amines, but the racemic form may require chiral resolution steps, complicating synthesis . Applications: Primarily used in early-stage research, whereas the R-enantiomer is preferred for clinical-grade ALK inhibitor production .

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine (CAS: 1220018-82-5)

  • Key Differences: Protecting Groups: Uses a single tert-butyl group instead of dual Boc groups, offering less steric protection and higher amine reactivity . Molecular Weight: Simpler structure (243 g/mol) results in better solubility but limits utility in complex syntheses .

3-(1-(2-Chloro-3,6-difluorophenyl)ethoxy)-5-(pyrrolopyridin-3-yl)pyridin-2-amine

  • Key Differences :
    • Heterocyclic Core : Replaces the bromine atom with a pyrrolopyridin-3-yl group, altering electronic properties and binding interactions .
    • Halogen Pattern : The 2-chloro-3,6-difluorophenyl group may enhance metabolic stability but reduce potency compared to 2,6-dichloro-3-fluorophenyl .

Preparation Methods

Pyridine Ring Functionalization

The 5-bromo and 3-ethoxy substituents are introduced via sequential electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) reactions. Bromination at the 5-position precedes ethoxy group installation to leverage directing effects.

Chiral Ethoxy Sidechain Construction

The (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group is synthesized through asymmetric reduction of a ketone precursor or resolution of racemic intermediates. Chiral chromatography or enzymatic resolution ensures enantiomeric purity.

Amine Protection Strategy

The primary amine at the 2-position is protected with tert-butoxycarbonyl (Boc) groups early in the synthesis to prevent undesired side reactions during subsequent steps. Dual Boc protection enhances stability during bromination and coupling reactions.

Step-by-Step Synthetic Protocol

Synthesis of 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

The sequence begins with the preparation of the ethoxy-substituted pyridine intermediate:

Step 1: Formation of (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol
2,6-Dichloro-3-fluoroacetophenone undergoes asymmetric hydrogenation using a Ru-BINAP catalyst system to yield the (R)-alcohol with >99% enantiomeric excess (ee). Typical conditions:

  • Catalyst : RuCl₂[(R)-Xyl-BINAP][(R)-DAIPEN]
  • Pressure : 50 psi H₂
  • Solvent : Methanol
  • Yield : 92%

Step 2: Etherification of Pyridin-2-amine
3-Hydroxypyridin-2-amine reacts with (R)-1-(2,6-dichloro-3-fluorophenyl)ethyl bromide under Mitsunobu conditions:

  • Reagents : DIAD, PPh₃
  • Solvent : THF, 0°C to room temperature
  • Yield : 85%

Bromination at the 5-Position

Step 3: Regioselective Bromination
NBS (N-bromosuccinimide) in acetonitrile at 0°C introduces bromine at the 5-position:

Parameter Value
Equivalents of NBS 1.05
Reaction Time 1.5 hours
Temperature 0°C
Yield 78%
Purity (HPLC) 98.5%

Radical inhibitors like TEMPO (0.1 eq) suppress dibromination byproducts.

Dual Boc Protection of the Amine

Step 4: Protection with Boc Anhydride
The amine undergoes sequential protection using di-tert-butyl dicarbonate:

  • First Boc Installation :

    • Conditions : Boc₂O (2.2 eq), DMAP (0.1 eq), CH₂Cl₂, 25°C
    • Time : 12 hours
    • Conversion : >95%
  • Second Boc Installation :

    • Conditions : Boc₂O (1.1 eq), TEA (2 eq), CH₂Cl₂, 0°C → 25°C
    • Time : 6 hours
    • Isolated Yield : 89%

Optimization of Critical Reaction Parameters

Bromination Efficiency vs. Temperature

A study comparing bromination yields at different temperatures revealed:

Temperature (°C) Yield (%) Dibrominated Byproduct (%)
-15 65 2
0 78 5
25 58 12

Lower temperatures favor monobromination but require extended reaction times.

Solvent Effects in Mitsunobu Reaction

Solvent screening for the etherification step showed:

Solvent Yield (%) R:S Ratio
THF 85 99:1
DMF 72 95:5
Toluene 68 97:3
DCM 81 98:2

THF provided optimal balance between yield and stereochemical fidelity.

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (s, 1H, Py-H6)
  • δ 6.95 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 5.45 (q, J = 6.8 Hz, 1H, OCH(CH₃))
  • δ 1.48 (s, 18H, Boc-CH₃)

HRMS (ESI+) :

  • Calculated for C₂₃H₂₆BrCl₂FN₂O₅ [M+H]⁺: 579.0412
  • Found: 579.0408

Chiral Purity Assessment

Chiral HPLC analysis using a Chiralpak AD-H column (n-hexane/i-PrOH 90:10, 1 mL/min) confirmed 99.3% ee with retention times:

  • (R)-isomer: 12.7 min
  • (S)-isomer: 15.2 min

Industrial Scale-Up Considerations

Cost-Effective Catalyst Recycling

The Ru-BINAP catalyst is recovered via:

  • Filtration through celite
  • Aqueous extraction to remove inorganic residues
  • Reactivation with H₂ in methanol

This reduces catalyst costs by 40% in batches >10 kg.

Waste Stream Management

Key waste mitigation strategies:

  • NBS Quenching : Residual NBS is neutralized with Na₂S₂O₃ before aqueous workup
  • Boc Protection Byproducts : tert-Butanol is recovered via distillation (bp 82–83°C)

Comparative Analysis of Synthetic Routes

A patent survey revealed three predominant routes:

Route Key Step Total Yield Purity
A Late-stage bromination 61% 98%
B Early Boc protection 72% 99%
C Enzymatic resolution 68% 99.5%

Route B (described in Section 2) offers optimal balance between yield and operational simplicity.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:

  • Boc protection : Introduce tert-butoxycarbonyl (Boc) groups under anhydrous conditions using Boc anhydride and a base like DMAP in dichloromethane.
  • Stereoselective ethoxy substitution : Utilize (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol as a chiral precursor. Coupling via Mitsunobu reaction (using DIAD and triphenylphosphine) ensures retention of stereochemistry .
  • Bromination : Electrophilic bromination at the pyridine 5-position using NBS (N-bromosuccinimide) in a polar aprotic solvent like DMF.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation of airborne particles, as the compound may release toxic fumes under decomposition .
  • PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Avoid latex gloves due to potential solvent incompatibility.
  • Storage : Store in amber glass vials under nitrogen at -20°C to prevent hydrolysis of Boc groups. Avoid contact with acidic/oxidizing agents (e.g., HNO₃, KMnO₄) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

Q. What analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify Boc group integration (tert-butyl peaks at δ ~1.3 ppm) and bromine-induced deshielding at C5.
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with high-resolution MS to confirm molecular ion ([M+H]⁺ expected m/z ~684.1) .
  • Chiral HPLC : To confirm enantiomeric purity (e.g., Chiralpak IA column, hexane/isopropanol 90:10), comparing retention times with (S)-enantiomer standards .

Advanced Research Questions

Q. How does the stereochemistry at the ethoxy group influence biological activity compared to its enantiomer?

  • Methodological Answer :

  • Kinase Inhibition Assays : Test both enantiomers in vitro against ALK or MET kinases (common targets for structurally related compounds like Crizotinib). Use recombinant kinase domains and ATP-Glo™ luminescence assays to measure IC₅₀ values .
  • Molecular Docking : Compare binding poses of (R)- and (S)-configurations using Schrödinger Suite. The (R)-enantiomer’s ethoxy group may better align with hydrophobic pockets in kinase ATP-binding sites, mimicking Crizotinib’s binding mode .
  • In Vivo Efficacy : Evaluate tumor growth inhibition in ALK-rearranged xenograft models (e.g., NCI-H2228 cells). Dose at 50 mg/kg orally and monitor via bioluminescence imaging .

Q. How can one resolve contradictions in biological activity data between this compound and structural analogs?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects using analogs (e.g., replacing Br with Cl or altering Boc groups). For example:
Modification Impact on Activity Reference
Removal of Boc groupsReduced solubility
Substitution of Br with ClLower kinase affinity
  • Meta-Analysis : Aggregate data from PubChem/ChEMBL to identify trends in logP, polar surface area, and cytotoxicity. Use partial least squares (PLS) regression to model activity cliffs .

Q. What strategies mitigate decomposition under acidic or oxidizing conditions?

  • Methodological Answer :

  • Stabilization via Buffering : Use phosphate-buffered saline (pH 7.4) in biological assays to prevent Boc group hydrolysis.
  • Radical Scavengers : Add 0.1% BHT (butylated hydroxytoluene) to stock solutions to inhibit bromine-related radical degradation .
  • Lyophilization : For long-term storage, lyophilize the compound with trehalose (1:1 w/w) to form an amorphous solid resistant to hydrolysis .

Q. What in vitro assays are suitable for evaluating its kinase inhibitory potential?

  • Methodological Answer :

  • TR-FRET Assays : Use LanthaScreen® kinase kits (e.g., ALK TKD) with europium-labeled anti-phospho-antibodies. Measure fluorescence resonance energy transfer (FRET) at 665 nm .
  • Cellular Phosphorylation : Treat Ba/F3 cells expressing EML4-ALK fusion proteins. Detect phospho-ALK (Y1604) via Western blot (anti-pALK antibody, 1:1000 dilution) .
  • Selectivity Profiling : Screen against a panel of 468 kinases (DiscoverX KINOMEscan) at 1 µM. A selectivity score <10 indicates high specificity .

Data Contradiction Analysis

Q. Why might this compound show variable efficacy in hypoxic vs. normoxic cancer models?

  • Methodological Answer :

  • Hypoxia-Inducible Pathways : Assess HIF-1α stabilization via ELISA in hypoxic chambers (1% O₂). The compound may indirectly modulate HIF-1α through kinase crosstalk (e.g., MET/VEGFR inhibition) .
  • Metabolic Profiling : Compare lactate production (via colorimetric assays) and glucose uptake (2-NBDG fluorescence) under hypoxia. Contradictions may arise from off-target effects on glycolytic enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.